
Plakorsin C
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Descripción general
Descripción
Plakorsin C is a natural product found in Plakortis simplex with data available.
Aplicaciones Científicas De Investigación
Chemical Structure and Isolation
Plakorsin C is classified as a polyketide, a group of natural products known for their complex structures and significant biological activities. It is typically isolated from marine sponge species such as Plakortis simplex and Pachastrissa nux, using methods like solvent extraction and chromatography for purification. The structural characterization often involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its molecular configuration.
Anticancer Properties
This compound exhibits notable cytotoxicity against various cancer cell lines. In particular, it has shown significant activity against colon carcinoma cells (COLO-250) and nasopharyngeal carcinoma cells (KB-16). The compound operates through mechanisms that may involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics.
- Case Study: Cytotoxicity Against COLO-250 Cells
- IC50 Value : this compound demonstrated an IC50 value of approximately 1.5 μM against COLO-250 cells, indicating potent cytotoxic effects.
- Mechanism : Studies suggest that this compound induces apoptosis through the activation of caspase pathways, which are critical in programmed cell death.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness against resistant strains makes it a valuable candidate in the fight against antibiotic resistance.
- Case Study: Antimicrobial Efficacy
- This compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays.
Antiparasitic Effects
The compound has also been evaluated for its antiparasitic activities, particularly against protozoan parasites responsible for diseases such as malaria.
- Case Study: Antimalarial Activity
- In vitro studies revealed that this compound exhibits activity against Plasmodium falciparum, with IC50 values indicating effectiveness against both chloroquine-sensitive and resistant strains.
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
Application Area | Activity Type | Target Organism/Cell Line | IC50 Value | Mechanism of Action |
---|---|---|---|---|
Anticancer | Cytotoxicity | COLO-250 | ~1.5 μM | Induction of apoptosis |
Antimicrobial | Bacterial Inhibition | Staphylococcus aureus | N/A | Disruption of cell wall synthesis |
Antiparasitic | Antimalarial | Plasmodium falciparum | N/A | Inhibition of parasite growth |
Q & A
How can researchers formulate a PICOT-compliant research question to investigate Plakorsin C’s biochemical mechanisms?
Answer:
A PICOT framework ensures specificity and methodological clarity. For this compound, structure your question as:
- P (Population): Target biological system (e.g., cancer cell lines, enzyme pathways).
- I (Intervention): this compound dosage, administration route, or molecular interactions.
- C (Comparison): Control compounds or untreated groups.
- O (Outcome): Measurable endpoints (e.g., apoptosis rates, IC50 values).
- T (Time): Duration of exposure or observation.
Example: “In HER2-positive breast cancer cells (P), how does 10 µM this compound (I) compared to trastuzumab (C) affect apoptosis markers (O) over 72 hours (T)?”
Methodological Considerations:
- Use systematic reviews to identify gaps (e.g., understudied pathways) .
- Align variables with assay feasibility (e.g., avoid overly broad outcomes like “cell health”) .
Table 1: PICOT Parameters for this compound Studies
Component | Example Application |
---|---|
Population | Pancreatic β-cells |
Intervention | 5–50 µM this compound |
Comparison | Metformin (1 mM) |
Outcome | Insulin secretion (ELISA) |
Time | 24–48 hours |
Q. What strategies ensure reproducibility when standardizing assays for this compound’s mechanism of action?
Answer:
- Experimental Replication: Include triplicate measurements and independent replicates to account for batch variability .
- Protocol Harmonization: Document buffer pH, temperature, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Reference Standards: Use internal controls (e.g., known inhibitors) to validate assay sensitivity .
Advanced Tip:
For kinetic studies, employ stopped-flow spectroscopy to capture transient interactions, ensuring time-resolved data aligns with PICOT’s “T” component .
Q. How should researchers address contradictory data on this compound’s efficacy across in vitro and in vivo models?
Answer:
Contradictions often arise from model-specific variables. Resolve discrepancies by:
Meta-Analysis: Aggregate data from ≥5 studies to identify confounding factors (e.g., bioavailability differences) .
Dose-Response Calibration: Compare in vitro IC50 values to in vivo plasma concentrations .
Pathway Mapping: Use tools like STRING or KEGG to contextualize this compound’s targets across models .
Table 2: Common Data Contradictions and Solutions
Contradiction | Resolution Strategy |
---|---|
High in vitro efficacy but low in vivo activity | Assess pharmacokinetics (e.g., hepatic metabolism) |
Cell-line-specific apoptosis rates | Validate using primary cells or 3D organoids |
Q. What advanced methodologies integrate multi-omics data to elucidate this compound’s polypharmacology?
Answer:
- Transcriptomics + Proteomics: Pair RNA-seq with mass spectrometry to link gene expression changes to protein-level effects .
- Network Pharmacology: Build interaction networks using platforms like Cytoscape, identifying hub nodes (e.g., this compound-targeted kinases) .
- Machine Learning: Train models on PubChem data to predict off-target interactions .
Case Study:
A 2024 study combined CRISPR screens with metabolomics to reveal this compound’s role in fatty acid oxidation, resolving prior inconsistencies in lipidomic datasets .
Q. How can predictive modeling optimize this compound’s structure-activity relationships (SAR) for novel derivatives?
Answer:
- QSAR Modeling: Use Schrödinger’s Maestro or OpenEye to correlate substituent groups (e.g., hydroxyl vs. methyl) with activity .
- Molecular Dynamics: Simulate binding stability in this compound-enzyme complexes (e.g., RMSD <2 Å over 100 ns) .
- Synthetic Feasibility: Prioritize derivatives with synthetic accessibility scores (SAscore) ≤6 .
Table 3: SAR Parameters for this compound Derivatives
Parameter | Optimal Range |
---|---|
LogP | 2.5–3.5 |
Hydrogen bond acceptors | ≤5 |
Polar surface area | 60–80 Ų |
Q. What ethical and practical criteria (FINER) should guide this compound research in preclinical models?
Answer:
Apply the FINER framework:
- Feasible: Ensure access to validated animal models (e.g., PDX mice) and funding for dose-ranging studies .
- Interesting: Align with understudied mechanisms (e.g., this compound’s impact on drug-resistant pathogens).
- Novel: Investigate combination therapies (e.g., this compound + checkpoint inhibitors) .
- Ethical: Adhere to ARRIVE guidelines for humane endpoints .
- Relevant: Address unmet needs (e.g., antimicrobial resistance) .
Propiedades
Fórmula molecular |
C22H36O4 |
---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
methyl 2-[5-[8-(3-oxopropyl)dodecyl]furan-2-yl]acetate |
InChI |
InChI=1S/C22H36O4/c1-3-4-11-19(13-10-17-23)12-8-6-5-7-9-14-20-15-16-21(26-20)18-22(24)25-2/h15-17,19H,3-14,18H2,1-2H3 |
Clave InChI |
CZTVQWDSMYFZBS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCCCCCC1=CC=C(O1)CC(=O)OC)CCC=O |
Sinónimos |
plakorsin C |
Origen del producto |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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